
3-(Naphthalen-2-yloxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-2-yloxy)propanoic acid is a chemical compound with the CAS Number: 16563-43-2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 3-(2-naphthyloxy)propanoic acid .
Molecular Structure Analysis
The InChI code for 3-(Naphthalen-2-yloxy)propanoic acid is 1S/C13H12O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Naphthalen-2-yloxy)propanoic acid is a solid at room temperature . It has a melting point of 144-145 degrees Celsius . The compound’s molecular formula is C13H12O3 .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation of Amino Acids
3-(Naphthalen-2-yloxy)propanoic acid has been used in the fluorescent derivatisation of amino acids. The derivatisation with this compound leads to strong fluorescence, making it suitable for use in biological assays and possibly for probing molecular interactions in biological systems (Frade et al., 2007).
Crystal Packing in Carboxylic Acids and Esters
The compound plays a role in the study of crystal packing in certain carboxylic acids and esters attached to a naphthalene ring. This research is important for understanding molecular interactions and the formation of molecular assemblies in solid states (Mondal et al., 2008).
Inhibitory Activity in Biochemical Processes
Derivatives of 3-(Naphthalen-2-yloxy)propanoic acid have been studied for their inhibitory activity in biochemical processes. For instance, some derivatives are potent and selective inhibitors in certain enzymatic pathways, which can have implications in medical research and drug development (Mulvihill et al., 2006).
Photophysical Behavior in Biological Systems
Studies have also been conducted on the photophysical behavior of certain probes derived from 3-(Naphthalen-2-yloxy)propanoic acid. These studies help in understanding how these compounds interact with light, which is crucial for applications in fluorescence microscopy and imaging in biological research (Cerezo et al., 2001).
Synthesis and Characterization in Chemical Research
The synthesis and characterization of derivatives of 3-(Naphthalen-2-yloxy)propanoic acid contribute significantly to chemical research. These studies provide insights into the structural and chemical properties of the compound, which are essential for its application in various scientific fields (Rufchahi & Gilani, 2012).
Application in Drug Metabolite Synthesis
The compound has been used in the synthesis of drug metabolites, demonstrating its utility in pharmaceutical research and development. This application is important for understanding drug metabolism and for the development of new pharmaceuticals (Kinne et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It’s known that the compound interacts with biological systems, but the exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by 3-(Naphthalen-2-yloxy)propanoic acid are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
A study has shown that a similar compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has neuroprotective effects on ischaemia/reperfusion (i/r) brain injury .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Naphthalen-2-yloxy)propanoic acid is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .
Propiedades
IUPAC Name |
3-naphthalen-2-yloxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSIEHJZSPBHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yloxy)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

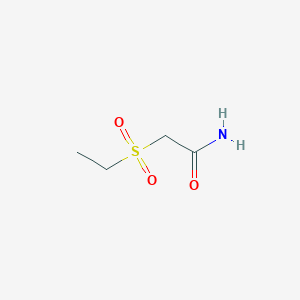

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)
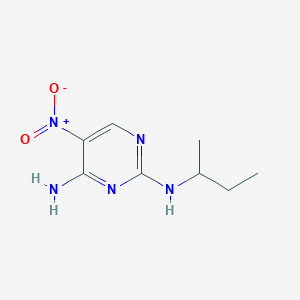
![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

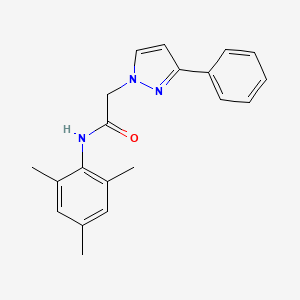
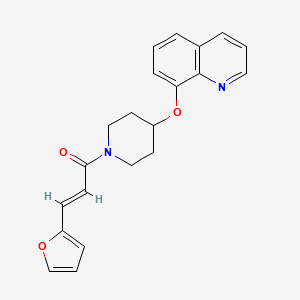
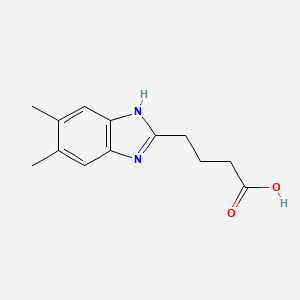

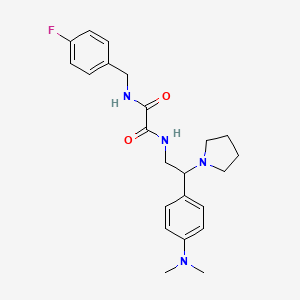
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)
